1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a prop-2-en-1-one moiety, with a 2-methoxyphenylmethyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methoxybenzyl chloride with piperidine to form 1-(2-methoxyphenylmethyl)piperidine. This intermediate is then subjected to a condensation reaction with prop-2-en-1-one under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one: Similar structure but lacks the methoxy group.
1-[3-(Phenylmethyl)piperidin-1-yl]prop-2-en-1-one: Similar structure but lacks the methoxy group on the phenyl ring.
1-[3-[(2-Hydroxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one: Similar structure but has a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-[(2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-16(18)17-10-6-7-13(12-17)11-14-8-4-5-9-15(14)19-2/h3-5,8-9,13H,1,6-7,10-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYMCQPRVKILLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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